
Pyridine-2,4-diamine hydrochloride
Overview
Description
Pyridine-2,4-diamine hydrochloride is a chemical compound belonging to the class of pyridine derivatives Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom this compound is characterized by the presence of two amino groups at the 2 and 4 positions of the pyridine ring, along with a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridine-2,4-diamine hydrochloride typically involves the nitration of pyridine followed by reduction and subsequent amination. One common method includes the following steps:
Nitration: Pyridine is nitrated using a mixture of nitric acid and sulfuric acid to yield 2,4-dinitropyridine.
Reduction: The nitro groups in 2,4-dinitropyridine are reduced to amino groups using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amination: The resulting 2,4-diaminopyridine is then treated with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Substitution Reactions
Pyridine-2,4-diamine hydrochloride participates in nucleophilic substitution, leveraging its electron-rich aromatic system and amino groups.
Alkylation and Arylation
The amino groups undergo alkylation or arylation to form secondary/tertiary amines or aryl derivatives.
Diazotization and Cyclization
The ortho-diamine structure enables diazotization for triazole synthesis.
Process | Conditions | Products | Yield |
---|---|---|---|
Diazotization | NaNO₂, HCl, 0–5°C | 1,2,3-Triazolo-furopyridines | 70% |
Cyclization | Acetic acid/H₂O, reflux | Tricyclic fused pyridines | 58–85% |
Mechanism : Diazonium intermediate forms at position 2, followed by intramolecular cyclization with adjacent functional groups .
Oxidation and Reduction
The pyridine ring and amino groups undergo redox transformations.
Cross-Coupling Reactions
Used to construct complex heterocycles via C–N bond formation.
Reaction Type | Conditions | Products | Yield |
---|---|---|---|
Ullmann Coupling | CuI, Cs₂CO₃, DMF, 40°C | N-alkylpyridine diamines | 60–75% |
Buchwald–Hartwig | Pd(OAc)₂, Xantphos, 100°C | Biarylpyridines | 50–68% |
Applications : Antimicrobial agents (MIC = 55–100 μg/mL against S. aureus and E. coli) .
Salt Formation and Quaternary Derivatives
The hydrochloride form reacts with bases or alkylating agents to modify solubility and bioactivity.
Key Mechanistic Insights
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Steric Effects : Methyl groups on amino substituents hinder electrophilic substitution at position 6 .
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Solvent Influence : Polar aprotic solvents (DMF, CH₃CN) accelerate alkylation by stabilizing intermediates .
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pH Dependency : Diazotization requires strongly acidic conditions (pH < 1) to generate reactive diazonium ions .
Scientific Research Applications
Medicinal Applications
Pyridine-2,4-diamine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to be used in the development of drugs targeting multiple health conditions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyridine-2,4-diamine exhibit promising antimicrobial properties. For instance, compounds synthesized from this base have shown efficacy against multidrug-resistant pathogens. These derivatives can inhibit bacterial growth, making them potential candidates for new antibiotic therapies .
Case Study:
A study published in MDPI highlighted the synthesis of pyridine-based quaternary ammonium salts that displayed potent antibacterial activity against several strains, including methicillin-resistant Staphylococcus aureus and Escherichia coli . The results indicated that specific structural modifications enhanced their bioactivity.
Antitumor Properties
Pyridine derivatives are also being explored for their antitumor effects. Research indicates that certain pyridine-based compounds can induce apoptosis in cancer cells and inhibit tumor growth.
Case Study:
In a study focusing on novel antimicrobial and antitumor agents, pyridine derivatives were shown to possess significant cytotoxic activity against various cancer cell lines. The incorporation of functional groups into the pyridine structure was found to enhance its therapeutic potential .
Agricultural Applications
This compound is utilized in the formulation of pesticides and herbicides due to its ability to interact with biological systems effectively.
Pesticide Development
Research has indicated that pyridine derivatives can act as effective pesticides by disrupting the metabolic processes of pests.
Case Study:
A patent describes the use of 2,4-diaminopyridine in synthesizing imidazo[1,2-a]pyridine compounds that function as pestivirus inhibitors. These compounds are critical in developing agricultural products aimed at controlling pest populations while minimizing environmental impact .
Synthesis and Characterization
The preparation of this compound involves several synthetic pathways that enhance its yield and purity.
Synthetic Methods
The synthesis typically employs starting materials like 2-chloropyridine through a series of oxidation and reduction reactions. The methodologies are designed to be cost-effective and environmentally friendly .
Step | Reaction Type | Key Reagents | Outcome |
---|---|---|---|
1 | Oxidation | Hydrogen Peroxide | 2-Chloropyridine Oxynitride |
2 | Nitration | Mixed Acid | 2-Chloro-4-nitropyridine Oxynitride |
3 | Reduction | Metal Catalyst | 2,4-Diaminopyridine |
Mechanism of Action
The mechanism of action of pyridine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Pyridine-3,5-diamine hydrochloride: Similar structure but with amino groups at the 3 and 5 positions.
Pyridine-2,6-diamine hydrochloride: Amino groups at the 2 and 6 positions.
Pyridine-4-amine hydrochloride: Single amino group at the 4 position.
Uniqueness: Pyridine-2,4-diamine hydrochloride is unique due to the specific positioning of the amino groups, which influences its chemical reactivity and biological activity. This positioning allows for distinct interactions with molecular targets, making it a valuable compound for various applications.
Biological Activity
Pyridine-2,4-diamine hydrochloride, also known as 2,4-diaminopyridine (DAP), is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.
Pyridine-2,4-diamine is characterized by its two amino groups at the 2 and 4 positions of the pyridine ring. This structure allows it to interact with various biological targets, including enzymes and receptors. One notable mechanism of action involves its role as a cholinesterase inhibitor, enhancing neuromuscular transmission by increasing acetylcholine levels at neuromuscular junctions. Studies have shown that combining DAP with cholinesterase inhibitors like neostigmine can significantly improve muscle contraction restoration in patients with conditions such as myasthenia gravis .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including DAP. Research indicates that compounds containing the pyridine nucleus exhibit significant antibacterial activity against a range of pathogens:
- Bacterial Strains : DAP and its derivatives have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. For instance, a study reported that certain pyridine derivatives showed MIC values comparable to standard antibiotics .
- Antimycobacterial Activity : Specific 2,4-disubstituted pyridine derivatives have been shown to possess potent activity against Mycobacterium tuberculosis, with some compounds effective at concentrations below 1 µg/ml. These compounds were effective against both intracellular bacteria within macrophages and biofilm-forming strains .
Antitumor Activity
Pyridine-2,4-diamine has also been investigated for its potential antitumor effects. Research has identified several mechanisms through which DAP exerts its anticancer properties:
- Cell Cycle Arrest : Compounds derived from DAP have been shown to induce cell cycle arrest in cancer cell lines, particularly at the G2/M phase. This effect is linked to the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .
- Proapoptotic Effects : Some studies indicate that pyridine derivatives can promote apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of apoptotic proteins .
Summary of Research Findings
The following table summarizes key findings regarding the biological activities of this compound:
Case Studies
- Cholinesterase Inhibition in Myasthenia Gravis : A clinical study demonstrated that patients receiving a combination therapy of neostigmine and DAP showed improved muscle strength compared to those receiving neostigmine alone .
- Antimycobacterial Efficacy : A study involving a series of 2,4-disubstituted pyridines revealed significant bactericidal activity against M. tuberculosis, with resistant mutants identified through genome sequencing .
- Antitumor Effects in Cell Lines : Research on various cancer cell lines treated with DAP derivatives indicated dose-dependent inhibition of cell proliferation, suggesting potential for further development as anticancer agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for Pyridine-2,4-diamine hydrochloride in academic research?
this compound is typically synthesized via multi-step routes involving halogenation and amination. For example, halogenated pyridine precursors (e.g., 2-chloro-4-(chloromethyl)pyridine hydrochloride) can undergo nucleophilic substitution with ammonia or amines under controlled conditions . Alternatively, methods adapted from triazine-diamine synthesis, such as three-component condensation reactions using cyanoguanidine and aryl amines followed by acid-mediated cyclization, may be applicable . Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical to minimize byproducts.
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the positions of amine and pyridine protons. For example, downfield shifts in aromatic protons indicate electron-withdrawing effects from the diamine groups.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Structural elucidation via single-crystal X-ray diffraction, refined using programs like SHELXL, provides bond-length precision and confirms stereochemistry .
Q. How can researchers optimize purification strategies for this compound?
Recrystallization using polar solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel and dichloromethane/methanol gradients is standard. For hydrochloride salts, pH-controlled precipitation (e.g., adjusting with HCl) enhances purity. Purity should be verified via HPLC (>95%) and melting-point analysis .
Advanced Research Questions
Q. How can discrepancies in the reactivity of this compound under varying pH conditions be resolved?
Systematic pH-dependent studies (e.g., 2–12 range) with kinetic monitoring (UV-Vis, HPLC) can identify reactive intermediates. For example, protonation of amine groups at low pH may reduce nucleophilicity, while deprotonation at high pH could promote oxidation. Comparative studies with analogous compounds (e.g., triazine-diamines) help isolate pH-specific effects .
Q. What role does this compound play in the design of kinase inhibitors?
The 2,4-diamine motif serves as a hinge-binding domain in kinase active sites. Modifications at the pyridine ring (e.g., chloro substituents) enhance selectivity, as seen in Aurora kinase inhibitors where similar scaffolds achieve IC₅₀ values <100 nM . Structure-activity relationship (SAR) studies guided by molecular docking (e.g., using AutoDock Vina) are critical for optimizing binding affinity.
Q. How can structural analysis of this compound derivatives address crystallographic challenges?
Twinning or low-resolution data in X-ray studies can be mitigated using SHELXD for phase determination and SHELXL for refinement. For example, high-resolution data (≤1.0 Å) combined with anisotropic displacement parameters improve model accuracy. Hydrogen-bonding networks between the hydrochloride and pyridine ring should be explicitly modeled .
Q. What experimental approaches validate the enzyme inhibitory activity of Pyridine-2,4-diamine derivatives?
- In vitro assays : Measure IC₅₀ values against target enzymes (e.g., kinases, proteases) using fluorescence-based or radiometric assays.
- Metabolic stability : Liver microsome studies assess oxidative degradation rates.
- Cellular assays : Evaluate cytotoxicity (MTT assay) and target modulation (Western blot) in relevant cell lines .
Properties
IUPAC Name |
pyridine-2,4-diamine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.ClH/c6-4-1-2-8-5(7)3-4;/h1-3H,(H4,6,7,8);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZUPXRTRZIJAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2241138-89-4 | |
Record name | pyridine-2,4-diamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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